molecular formula C11H17N B1285128 N-(4-Methylbenzyl)propan-2-amine CAS No. 70894-75-6

N-(4-Methylbenzyl)propan-2-amine

Cat. No. B1285128
CAS RN: 70894-75-6
M. Wt: 163.26 g/mol
InChI Key: OOCHMURHBNXLEJ-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)propan-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of the basic nitrogen atom connected to alkyl or aryl groups. Although the provided papers do not directly discuss N-(4-Methylbenzyl)propan-2-amine, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of an amine with other chemical entities to form a new bond. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves a condensation reaction between 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, N-(4-Methylbenzyl)propan-2-amine could be synthesized through a reaction between an appropriate amine and 4-methylbenzyl halide or aldehyde under suitable conditions.

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its reactivity and interaction with other molecules. Single crystal X-ray diffraction analysis is a common technique used to determine the 3D molecular structure, as seen in the study of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine . This technique could also be applied to N-(4-Methylbenzyl)propan-2-amine to establish its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Amine compounds can participate in various chemical reactions. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine is involved in [2 + 2] cycloadditions with ketenes . N-(4-Methylbenzyl)propan-2-amine could potentially undergo similar reactions, depending on the substituents present on the nitrogen atom and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the nitrogen atom can affect the compound's boiling point, solubility, and stability. The introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, affecting the absorption and fluorescence spectra . The physical and chemical properties of N-(4-Methylbenzyl)propan-2-amine would be determined by its molecular structure, which could be analyzed using spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy, as demonstrated in the studies of similar compounds .

Scientific Research Applications

1. Hexadentate Ligand Synthesis

N-(4-Methylbenzyl)propan-2-amine has been studied in the context of synthesizing hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These ligands are important for their potential applications in coordination chemistry and catalysis (Liu, Wong, Rettig & Orvig, 1993).

2. Cholinesterase and Monoamine Oxidase Inhibition

A derivative of N-(4-Methylbenzyl)propan-2-amine has been identified as a cholinesterase and monoamine oxidase dual inhibitor, which could have implications in the treatment of neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

3. Toxicokinetics and Analytical Toxicology

Studies on the toxicokinetics and analytical toxicology of novel N-(4-Methylbenzyl)propan-2-amine derivatives have been conducted to understand their drug interactions, elimination routes, and risk assessment in cases of abuse or intoxication (Richter et al., 2019).

4. Transfer Hydrogenation Catalysis

This compound has been studied in the context of transfer hydrogenation of imines to amines, a reaction catalyzed by ruthenium complexes. Such reactions are crucial in organic synthesis, especially in the pharmaceutical industry (Samec & Bäckvall, 2002).

5. Bioreductive Prodrug Triggers

N-(4-Methylbenzyl)propan-2-amine derivatives have been explored as triggers for bioreductive drugs. These compounds undergo fragmentation to release toxic amine-based toxins, and their rates of fragmentation are influenced by various substituents, which can be critical in drug design (Hay, Sykes, Denny & O'Connor, 1999).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)12-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCHMURHBNXLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589334
Record name N-[(4-Methylphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylbenzyl)propan-2-amine

CAS RN

70894-75-6
Record name 4-Methyl-N-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70894-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methylphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IR Ramazanov, RN Kadikova, ZR Saitova… - Russian Chemical …, 2020 - Springer
The reaction of N-tert-alkyl-substituted propargylic amines with trialkylalanes in the presence of 20 mol.% Cp 2 ZrCl 2 was studied. The pattern of the products depended on the nature …
Number of citations: 5 link.springer.com
K Sharabi, H Lin, CDJ Tavares, JE Dominy… - Cell, 2017 - cell.com
Type 2 diabetes (T2D) is a worldwide epidemic with a medical need for additional targeted therapies. Suppression of hepatic glucose production (HGP) effectively ameliorates diabetes …
Number of citations: 164 www.cell.com

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